REACTION_CXSMILES
|
[C:1]1([C:7]2[C:15]3[C:14](=O)[CH:13]=[CH:12][NH:11][C:10]=3[S:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:14]1[CH:13]=[CH:12][N:11]=[C:10]2[S:9][CH:8]=[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:15]=12
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CSC=2NC=CC(C21)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a pad of silica and solvents
|
Type
|
CUSTOM
|
Details
|
removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)SC=C2C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |